molecular formula C23H23N3O4S2 B2800966 3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 452358-22-4

3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2800966
CAS No.: 452358-22-4
M. Wt: 469.57
InChI Key: QSHITKSKBWPGFW-UHFFFAOYSA-N
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Description

3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 6-ethoxybenzo[d]thiazol-2-ylthio group at position 3 and a 4-morpholinophenyl moiety at position 1. This structure combines heterocyclic motifs (benzothiazole and morpholine) with the pharmacologically versatile pyrrolidine-2,5-dione scaffold, which is associated with anticonvulsant, analgesic, and ion channel modulation activities .

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-2-30-17-7-8-18-19(13-17)31-23(24-18)32-20-14-21(27)26(22(20)28)16-5-3-15(4-6-16)25-9-11-29-12-10-25/h3-8,13,20H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHITKSKBWPGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione represents a novel class of benzothiazole derivatives, which have garnered interest due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 366.47 g/mol

The compound features a pyrrolidine dione core substituted with a morpholinophenyl group and a thioether linked to a benzothiazole moiety, which may significantly influence its biological properties.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects on human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 15 µM, suggesting significant potential as an anticancer agent .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as FOXM1, a known regulator of tumor growth in triple-negative breast cancer (TNBC) .
Cell LineIC50 (µM)
MDA-MB-23115
HeLa20
A54925

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Antibacterial Effects : In vitro tests showed that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains .
  • Antifungal Activity : The compound exhibited antifungal activity against Candida albicans, highlighting its potential use in treating fungal infections .

Enzyme Inhibition

The benzothiazole moiety is known for its ability to inhibit various enzymes:

  • Urease Inhibition : Studies have shown that the compound effectively inhibits urease, an enzyme associated with kidney stones and certain infections. The inhibition mechanism involves hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • Researchers synthesized several derivatives based on the core structure and tested them against multiple cancer cell lines. The findings indicated that modifications at the benzothiazole position could enhance anticancer activity .
  • Antimicrobial Testing :
    • A comprehensive study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • In Silico Analysis :
    • Molecular docking simulations revealed potential binding affinities to target proteins involved in cancer progression, suggesting pathways for further drug development .

Comparison with Similar Compounds

Structural Analog: 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Hydrochloride

Key Findings from :

  • Pharmacological Activity : This compound demonstrated superior anticonvulsant activity (ED₅₀ = 38.2 mg/kg) compared to valproic acid (ED₅₀ = 272 mg/kg) and ethosuximide (ED₅₀ = 208 mg/kg) in rodent models.
  • Mechanism : Exhibited balanced inhibition of neuronal voltage-sensitive sodium (Naₓ1.2) and L-type calcium channels (Cav1.2), with moderate effects on GABA transporters.
  • Structural Differences: Substituent at Position 3: 3-methylthiophen-2-yl vs. 6-ethoxybenzo[d]thiazol-2-ylthio in the target compound. Morpholine Placement: 3-morpholinopropyl chain vs. 4-morpholinophenyl in the target compound.

Implications :

  • The thiophene ring in the analog may enhance lipophilicity and CNS penetration, while the benzo[d]thiazole group in the target compound could improve affinity for sulfur-binding receptors (e.g., TRPV1) .
  • The aromatic 4-morpholinophenyl group in the target compound may enhance π-π stacking interactions with target proteins compared to the aliphatic morpholinopropyl chain .

Structural Analog: 3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione

Key Findings from :

  • This compound, referenced in enzyme inhibition studies, highlights the importance of aryl substitutions at position 1.
  • Structural Differences: Position 1: 4’-aminophenyl vs. 4-morpholinophenyl in the target compound. Position 3: Pentyl chain vs. benzo[d]thiazole-thio group.

Implications :

  • The morpholine group in the target compound may improve solubility and metabolic stability compared to the primary amine in the analog .
  • The benzo[d]thiazole-thio group could confer distinct redox or metal-binding properties relevant to enzyme inhibition .

Thiazolidinone and Thiosemicarbazone Derivatives

Key Findings from :

  • Thiosemicarbazones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) and thiazolidinones (e.g., compound 5 in ) often target enzymes like carbonic anhydrase or TRPV1 receptors.
  • Structural Differences :
    • These compounds lack the pyrrolidine-2,5-dione core but share sulfur-containing heterocycles.

Implications :

  • The target compound’s pyrrolidine-2,5-dione core may enable dual modulation of ion channels and receptors, unlike thiazolidinones, which are more enzyme-specific .

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